molecular formula C10H13FO B1529729 3-Tert-butyl-2-fluorophenol CAS No. 1243450-69-2

3-Tert-butyl-2-fluorophenol

Cat. No.: B1529729
CAS No.: 1243450-69-2
M. Wt: 168.21 g/mol
InChI Key: WURPKFBBXRQCOE-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-fluorophenol: is an organic compound that belongs to the class of phenols It features a tert-butyl group and a fluorine atom attached to a benzene ring, specifically at the 3rd and 2nd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-2-fluorophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods: In industrial settings, the preparation of fluorophenols often involves the use of copper catalysts and specific reaction conditions to ensure high yield and purity . The process typically includes steps such as mixing bromofluorobenzene with appropriate reagents and catalysts, followed by purification and separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butyl-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.

    Substitution: The phenolic group allows for electrophilic aromatic substitution reactions, where the hydrogen atom of the hydroxyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.

Scientific Research Applications

3-Tert-butyl-2-fluorophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Tert-butyl-2-fluorophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity . The fluorine atom enhances the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

  • 2-Tert-butyl-4-fluorophenol
  • 3-Tert-butyl-4-fluorophenol
  • 2-Tert-butyl-5-fluorophenol

Comparison: Compared to these similar compounds, 3-Tert-butyl-2-fluorophenol is unique due to the specific positioning of the tert-butyl and fluorine groups on the benzene ringFor instance, the position of the fluorine atom can significantly affect the compound’s acidity and its interactions with other molecules .

Properties

IUPAC Name

3-tert-butyl-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-10(2,3)7-5-4-6-8(12)9(7)11/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURPKFBBXRQCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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